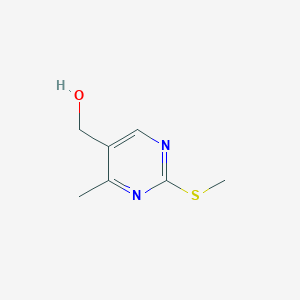

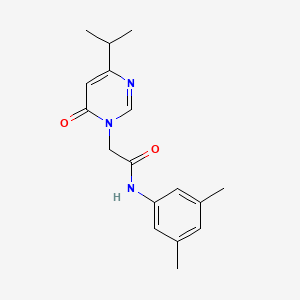

![molecular formula C28H24N4O4S B3017152 ethyl 4-(2-((4-oxo-3-(o-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate CAS No. 888440-39-9](/img/structure/B3017152.png)

ethyl 4-(2-((4-oxo-3-(o-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds often involves the reaction of different starting materials in the presence of a base or under acid-catalyzed conditions. For instance, ethyl 2-chloroacetoacetate reacts with cyanoacetamide to yield pyrrole derivatives . Similarly, ethyl 2-(Benzimidazol-2-yl)-3-(dimethylamino)acrylate is used to prepare pyrimido[1,6-a]benzimidazol-4-carboxylates under solvent-free conditions . These methods could potentially be adapted for the synthesis of the compound , considering the structural motifs present in the target molecule.

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using spectroscopic methods such as NMR and mass spectrometry . X-ray crystallography is also employed to determine the crystal structure of certain compounds . These techniques could be applied to analyze the molecular structure of "ethyl 4-(2-((4-oxo-3-(o-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate" to confirm its identity and purity.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of the compound . However, they do describe reactions of structurally similar compounds. For example, the synthesis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate involves the reaction of different reagents to form a complex molecule . These reactions could give insights into the reactivity and possible transformations of the compound being analyzed.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are determined through experimental methods. For instance, the solvate structure of a compound is determined by single-crystal X-ray crystallography, which provides information on the molecular conformation and intermolecular interactions . The antifungal evaluation of some indole derivatives provides insights into the biological activities of these compounds . These studies could inform the potential applications and properties of "this compound".

Scientific Research Applications

Synthetic Pathways and Chemical Reactivity

Research on compounds related to "ethyl 4-(2-((4-oxo-3-(o-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate" often explores synthetic pathways and chemical reactivity. For instance, compounds like ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate have been prepared through condensing cyanoacetohydrazide with diethyl monoimidic malonate, highlighting methods to generate structures with potential for further functionalization and application in various organic synthesis contexts (Elnagdi et al., 1988).

Molecular Structure Analysis

Studies have utilized FT-IR, FT-Raman spectra, and molecular docking to understand the molecular structure and potential biological interactions of similar compounds. For example, the analysis of ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate provided insights into its stability, electronic properties, and interaction potential with biological targets, indicating the compound's utility in designing molecules with desired biological activities (El-Azab et al., 2016).

Novel Antiallergic Compounds

The search for novel antiallergic compounds has led to the synthesis of related structures, demonstrating the therapeutic potential of such molecules. For instance, new N-(pyridin-4-yl)-(indol-3-yl)alkylamides were prepared, showing significant antiallergic potency, highlighting the pharmaceutical research applications of these chemical frameworks (Menciu et al., 1999).

Organic Synthesis and Antifolate Research

Compounds within this chemical class have been explored for their potential as antifolates, a type of antitumor agent. The synthesis of classical and nonclassical derivatives has shown promise in inhibiting dihydrofolate reductase, an enzyme targeted in cancer treatments, indicating the relevance of these compounds in developing new cancer therapeutics (Gangjee et al., 2007).

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making them potential targets for therapeutic interventions.

Mode of Action

The exact mode of action of this compound is currently unknown. The presence of the indole nucleus, a common feature in many bioactive compounds, suggests that it may interact with its targets in a similar manner to other indole derivatives .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.

properties

IUPAC Name |

ethyl 4-[[2-[[3-(2-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N4O4S/c1-3-36-27(35)18-12-14-19(15-13-18)29-23(33)16-37-28-31-24-20-9-5-6-10-21(20)30-25(24)26(34)32(28)22-11-7-4-8-17(22)2/h4-15,30H,3,16H2,1-2H3,(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNIUUYTYDIGQLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4C)NC5=CC=CC=C53 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

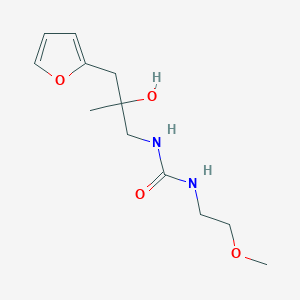

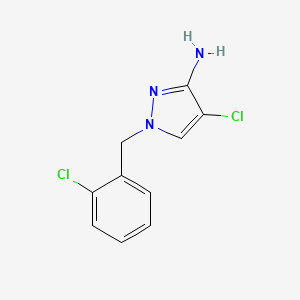

![N-cyclohexyl-1-((4-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3017075.png)

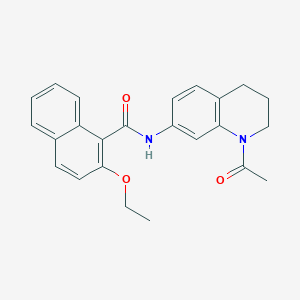

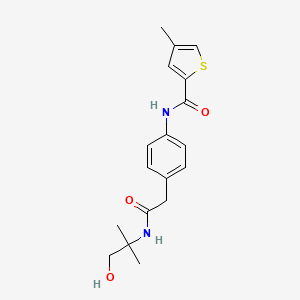

![4-((1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B3017079.png)

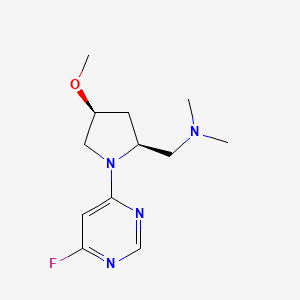

![Methyl 2-[6-(4-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B3017081.png)

![6-(azepan-1-ylsulfonyl)-2-(3,5-difluorobenzyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3017082.png)

![4-methyl-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B3017083.png)

![3-Cyclopropyl-5-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B3017086.png)

![4-bromo-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3017090.png)